molecular formula C17H17N3O B2463560 2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide CAS No. 853753-00-1

2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B2463560
CAS No.: 853753-00-1
M. Wt: 279.343
InChI Key: IEWSQPXIYXWICX-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide is a compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide typically involves the reaction of 1H-1,3-benzodiazole with N-ethyl-N-phenylacetamide under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product.

In industrial production, the synthesis may be scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the benzodiazole ring are replaced with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate its mechanism of action and efficacy in various disease models.

    Pharmaceuticals: It is used as a lead compound in drug discovery and development. Modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide can be compared with other benzodiazole derivatives to highlight its uniqueness. Similar compounds include:

    2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide: This compound has a similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and properties.

    2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide: This derivative has a tert-butyl group, which can influence its chemical reactivity and biological activity.

    5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one: This compound contains a sulfonyl group, which can impart different chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific structure and the resulting biological activities. Modifications to its structure can lead to the development of new compounds with diverse applications in various fields.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-20(14-8-4-3-5-9-14)17(21)12-19-13-18-15-10-6-7-11-16(15)19/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWSQPXIYXWICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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